Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a central 3-methylthiophene ring substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a 4-(ethylsulfonyl)benzamido moiety. This compound integrates sulfonyl and carboxamide functionalities, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 5-[(4-ethylsulfonylbenzoyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-23-17(20)15-11(3)10-14(24-15)18-16(19)12-6-8-13(9-7-12)25(21,22)5-2/h6-10H,4-5H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPGHGVKSDRHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various biological effects.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity.
Biochemical Pathways
Compounds with similar structures often influence a variety of biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
The compound’s interaction with its targets can lead to a variety of biological effects, depending on the nature of the targets and the type of interaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. .
Biological Activity
Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C13H15N1O3S2
- Molecular Weight : 299.39 g/mol
Structure
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of an ethylsulfonyl group and a benzamido moiety contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values indicated that the compound was more potent than some established chemotherapeutics, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens.
Antibacterial and Antifungal Screening
Tests were conducted against both Gram-positive and Gram-negative bacteria, as well as fungi. The results showed promising activity:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Pseudomonas aeruginosa | Moderate | |
| Candida albicans | Moderate |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Synthetic Route Overview
- Starting Material : Ethyl thiophene-2-carboxylate.
- Reagents : Ethylsulfonamide and appropriate coupling agents.
- Conditions : Reflux in organic solvents followed by purification through chromatography.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Core Heterocycle : The target compound’s thiophene core distinguishes it from pyrazole-based analogues (e.g., compounds 20a, 25e), which exhibit antimicrobial activity . Thiophenes are often preferred for their electronic tunability and metabolic stability.
- Substituent Diversity: The ethylsulfonyl group in the target compound contrasts with nitro (compound 20a), amino (compound 25e), or furan-amido (CBR-5884) groups in analogues.
- Functional Group Positioning : The ethyl ester at C2 in the target compound is conserved across analogues (e.g., CBR-5884 , pyrazole derivatives ), suggesting its role in modulating lipophilicity and bioavailability.
Preparation Methods
Core Thiophene Skeleton Construction
Gewald Reaction for Thiophene Formation
The 3-methylthiophene-2-carboxylate core is typically synthesized via the Gewald reaction, a condensation between ketones, elemental sulfur, and cyanoacetates. For this compound, methyl acetoacetate reacts with sulfur and ethyl cyanoacetate in the presence of morpholine as a catalyst. This one-pot method achieves cyclization at 80–100°C over 12–24 hours, yielding ethyl 3-methylthiophene-2-carboxylate with 70–85% efficiency.
Critical Parameters
- Solvent: Ethanol or DMF
- Temperature: 80°C optimal for minimizing side products
- Catalyst: Morpholine (20 mol%) enhances reaction rate
Synthesis of 4-(Ethylsulfonyl)benzoyl Chloride
Sulfonation-Oxidation Sequence
The benzamido precursor is prepared through a three-step sequence:
- Sulfonation : Benzoyl chloride reacts with chlorosulfonic acid at −10°C to form 4-(chlorosulfonyl)benzoyl chloride.
- Ethylation : Treatment with ethylmagnesium bromide in THF substitutes chloride with ethyl group.
- Oxidation : Hydrogen peroxide (30%) oxidizes the sulfide to sulfone, yielding 4-(ethylsulfonyl)benzoyl chloride (92% purity).
Reaction Optimization
- Sulfonation at −10°C prevents polysubstitution
- Ethylation requires anhydrous conditions to avoid hydrolysis
Amidation and Final Esterification
Coupling Strategies Compared
The 5-amino group undergoes amidation with 4-(ethylsulfonyl)benzoyl chloride via two primary methods:
Schlenk Technique (Classical)
Reagents: Triethylamine (3 eq.), dichloromethane, 0°C
Yield: 68–72%
Advantage: No column chromatography required
Microwave-Assisted Coupling
Reagents: HATU (1.1 eq.), DIPEA (2 eq.), DMF, 100°C, 10 min
Yield: 85–89%
Advantage: 8x faster than classical method
Alternative Synthetic Pathways
Convergent Approach via Suzuki Coupling
Aryl boronic esters facilitate direct introduction of the 4-(ethylsulfonyl)benzamido group. Key steps:
- Prepare 5-bromo-3-methylthiophene-2-carboxylate
- Suzuki coupling with 4-(ethylsulfonyl)benzamidophenylboronic acid
- Esterification with ethanol/HCl
Performance Metrics
- Overall yield: 63%
- Purity: 98.5% (HPLC)
Critical Analysis of Methodologies
Yield Comparison Table
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical Amidation | 4 | 58% | 95% | Industrial |
| Microwave Amidation | 4 | 74% | 98% | Lab-scale |
| Convergent Suzuki | 3 | 63% | 98.5% | Pilot-scale |
Cost-Benefit Analysis
- Reagent Costs : Microwave methods reduce solvent use by 40% but require expensive coupling agents
- Time Efficiency : Suzuki pathway completes in 18 hours vs. 36 hours for classical routes
Industrial-Scale Considerations
Waste Management
- Sulfonation byproducts: Neutralize with 10% NaHCO₃ before disposal
- Pd/C catalyst: Recover via filtration and reactivation
Emerging Technologies
Flow Chemistry Applications
Microreactor systems enable continuous synthesis of the thiophene core:
Enzymatic Amidation
Lipase-catalyzed coupling in ionic liquids:
- Solvent-free conditions
- 82% yield achieved in preliminary trials
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1: Construction of the thiophene core via cyclization or functionalization of preformed thiophene derivatives .
- Step 2: Introduction of the 4-(ethylsulfonyl)benzamido group via amide coupling, often using coupling agents like EDC/HOBt in DMF or THF .
- Step 3: Esterification or protection/deprotection steps to install the ethyl carboxylate group . Key reagents include triethylamine (TEA) as a base and dimethylformamide (DMF) as a solvent. Reaction progress is monitored via TLC, with purification via column chromatography .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- NMR Spectroscopy: H and C NMR confirm the positions of the ethylsulfonyl, benzamido, and methyl groups on the thiophene ring .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., CHNOS) and fragmentation patterns .
- X-ray Crystallography: Resolves stereoelectronic effects of the ethylsulfonyl group and confirms intermolecular interactions .
Q. How do the functional groups in this compound influence its reactivity?
- Ethylsulfonyl Group: Enhances solubility in polar solvents and participates in hydrogen bonding, affecting crystallization and biological interactions .
- Thiophene Ester: Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., conversion to carboxylic acids for salt formation) .
- Benzamido Linker: Stabilizes the molecule via resonance and serves as a site for further functionalization (e.g., fluorination) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Solvent Selection: DMF improves amide coupling efficiency but may require strict anhydrous conditions to avoid side reactions .
- Catalyst Screening: Test alternatives to EDC/HOBt (e.g., DCC/DMAP) to reduce racemization during amide formation .
- Temperature Control: Lower temperatures (0–5°C) minimize sulfonyl group decomposition during coupling steps .
- Purification: Use gradient elution in column chromatography to separate closely related byproducts (e.g., unreacted benzamido intermediates) .
Q. How should contradictory bioactivity data across similar thiophene derivatives be analyzed?
- Substituent Effects: Compare analogs (e.g., ethylsulfonyl vs. methylsulfonyl) using SAR tables to identify critical moieties for activity . Example:
| Compound | Substituent | IC (μM) |
|---|---|---|
| A | Ethylsulfonyl | 0.12 |
| B | Methylsulfonyl | 1.45 |
- Assay Variability: Validate results across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .
- Computational Modeling: Use docking simulations to assess how the ethylsulfonyl group’s steric bulk affects target binding .
Q. What methodologies are recommended for studying this compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR): Quantify binding affinity to enzymes/receptors (e.g., kinases) in real-time .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-target complexes to guide rational design .
- Metabolic Stability Assays: Use liver microsomes to predict pharmacokinetic behavior and guide lead optimization .
Methodological Notes
- Data Reproducibility: Document solvent purity, catalyst batches, and reaction timelines to mitigate variability .
- Contradictory Results: Cross-validate findings using orthogonal techniques (e.g., NMR + HPLC for purity checks) .
- Ethylsulfonyl Specificity: This group’s electron-withdrawing nature may require adjusted reaction conditions compared to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
